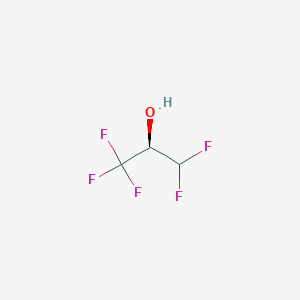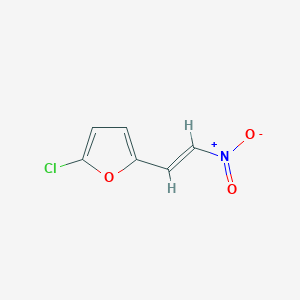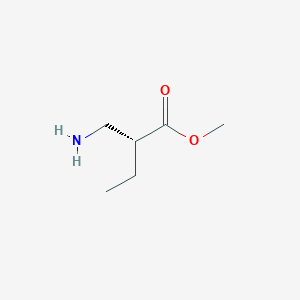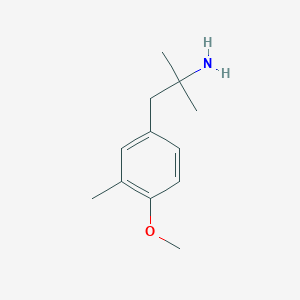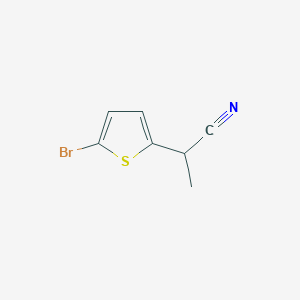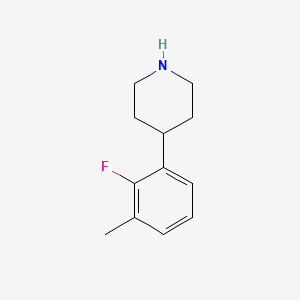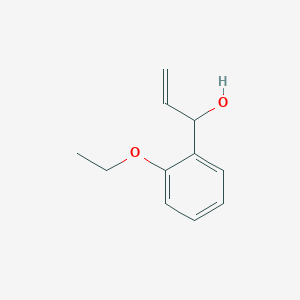
alpha-Ethenyl-2-ethoxybenZenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of phenol, where the phenyl group is substituted with an ethoxy group and a prop-2-en-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyphenyl)prop-2-en-1-ol can be synthesized through several methods:
Allylic Oxidation: Allylic oxidation of allyl compounds using selenium dioxide or organic peroxides can yield 1-(2-ethoxyphenyl)prop-2-en-1-ol.
Carbon-Carbon Bond-Forming Reactions: Reactions such as the Prins reaction, the Morita-Baylis-Hillman reaction, or a variant of the Ramberg-Bäcklund reaction can also be employed.
Industrial Production Methods
Industrial production methods for 1-(2-ethoxyphenyl)prop-2-en-1-ol typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-ethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-en-1-ol: A simpler allylic alcohol with similar reactivity but lacking the ethoxyphenyl group.
1-Ethoxy-2-propanol: Another ethoxy-substituted alcohol with different structural features.
Uniqueness
1-(2-Ethoxyphenyl)prop-2-en-1-ol is unique due to the presence of both an ethoxy group and a prop-2-en-1-ol group on the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(2-ethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-3-10(12)9-7-5-6-8-11(9)13-4-2/h3,5-8,10,12H,1,4H2,2H3 |
InChI-Schlüssel |
WWGOUULQXCBZMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


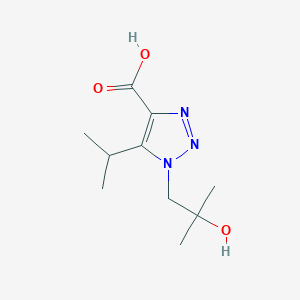
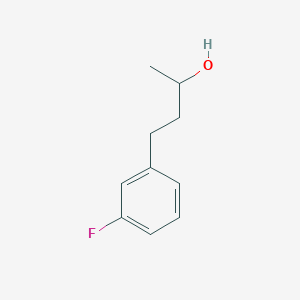

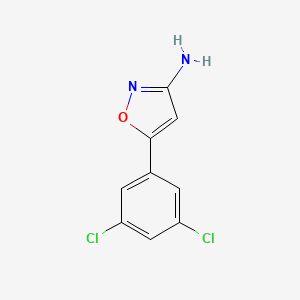
aminehydrochloride](/img/structure/B13613054.png)

